REACTION_CXSMILES
|
O[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[NH:12]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.C(N([CH2:25][CH3:26])CC)C.CS(O[S:32]([CH3:35])(=O)=O)(=O)=O.[C:36](=O)(O)[O-].[Na+]>ClCCl>[CH:26]1([C:6]2[C:5]3[C:10](=[CH:11][CH:2]=[CH:3][CH:4]=3)[C:9]([N:12]=[C:35]=[S:32])=[CH:8][CH:7]=2)[CH2:25][CH2:36]1 |f:3.4|
|
Name
|
|
Quantity
|
12.36 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=CC=C(C2=C1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
9.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C(C2=CC=CC=C12)N=C=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |